molecular formula C13H9FO3 B2434944 2-(3-Fluorophenoxy)benzoic acid CAS No. 2795-62-2

2-(3-Fluorophenoxy)benzoic acid

Cat. No. B2434944
Key on ui cas rn: 2795-62-2
M. Wt: 232.21
InChI Key: HXKJAUHXJNUFFH-UHFFFAOYSA-N
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Patent
US04198421

Procedure details

o-Iodobenzoic acid (12.4 g.) and nitrobenzene (5 ml.) were treated under stirring at 140°-150° with 3.4 g. of anhydrous potassium carbonate; the mixture was stirred for 10 minutes at 160°, and 3-fluorophenol (7 g.) was added, followed by portionwise addition of potassium carbonate (7 g.) and copper powder (0.1 g.) The mixture was stirred at 160°-165° for 45 minutes, cooled, diluted with water, and treated with 5 N HCl to give the title compound, m.p. 122°. ##STR9##
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+](C1C=CC=CC=1)([O-])=O.C(=O)([O-])[O-].[K+].[K+].[F:26][C:27]1[CH:28]=[C:29]([OH:33])[CH:30]=[CH:31][CH:32]=1.Cl>O.[Cu]>[F:26][C:27]1[CH:28]=[C:29]([CH:30]=[CH:31][CH:32]=1)[O:33][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 140°-150° with 3.4 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes at 160°
Duration
10 min
STIRRING
Type
STIRRING
Details
was stirred at 160°-165° for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OC2=C(C(=O)O)C=CC=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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